molecular formula C14H13FO2 B3039966 4-Fluoro-2-(4-methoxybenzyl)phenol CAS No. 1426-54-6

4-Fluoro-2-(4-methoxybenzyl)phenol

Cat. No. B3039966
CAS RN: 1426-54-6
M. Wt: 232.25 g/mol
InChI Key: IMXDWZHGVUZVOW-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methoxybenzyl)phenol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as FMPP, is a derivative of phenol and has shown promising results in various studies.

Mechanism of Action

4-Fluoro-2-(4-methoxybenzyl)phenol is believed to act as a serotonin transporter ligand, binding to the transporter and inhibiting the reuptake of serotonin. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressant drugs.
Biochemical and Physiological Effects:
4-Fluoro-2-(4-methoxybenzyl)phenol has been shown to increase serotonin levels in the brain, which could have a number of physiological effects. Serotonin is a neurotransmitter that is involved in a wide range of functions, including mood regulation, appetite, and sleep. Increased serotonin levels have been associated with improvements in mood and decreased symptoms of depression.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(4-methoxybenzyl)phenol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for the serotonin transporter, which makes it useful for studying serotonin signaling pathways. However, like many research chemicals, 4-Fluoro-2-(4-methoxybenzyl)phenol has limitations. It has not been extensively studied in humans and its long-term effects are not well understood. Additionally, its high affinity for the serotonin transporter could make it difficult to interpret results from experiments involving multiple ligands.

Future Directions

There are several potential future directions for research involving 4-Fluoro-2-(4-methoxybenzyl)phenol. One area of interest is the use of 4-Fluoro-2-(4-methoxybenzyl)phenol as a tool for studying the distribution of serotonin transporters in the brain. Another potential application is the use of 4-Fluoro-2-(4-methoxybenzyl)phenol in the development of new antidepressant drugs. Further research is needed to fully understand the potential benefits and limitations of 4-Fluoro-2-(4-methoxybenzyl)phenol in these and other areas of research.

Scientific Research Applications

4-Fluoro-2-(4-methoxybenzyl)phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which could make it useful in the study of serotonin signaling pathways. 4-Fluoro-2-(4-methoxybenzyl)phenol has also been studied for its potential as a tool for mapping the distribution of serotonin transporters in the brain.

properties

IUPAC Name

4-fluoro-2-[(4-methoxyphenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXDWZHGVUZVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4-methoxybenzyl)phenol

Synthesis routes and methods I

Procedure details

To a solution of (2-benzyloxy-5-fluorophenyl)-(4-methoxyphenyl)-methanol (0.98 g, 2.90 mmol) in methanol (18.6 mL), a 20% palladium hydroxide catalyst (98 mg) was added and furthermore 2N—HCl (1 mL) was added thereto. The mixture was stirred under a hydrogen atmosphere for 15 hours, and then the catalyst was filtered off. The solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:6)] to obtain the title compound (0.55 g, 82%).
Name
(2-benzyloxy-5-fluorophenyl)-(4-methoxyphenyl)-methanol
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
solvent
Reaction Step One
Quantity
98 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

To a stirred solution of 23.66 g of 95% sodium hydride (0.94 mol) in 600 mL of dry toluene was added 100.0 g of 4-fluorophenol (0.89 mol) at 0° C. The mixture was stirred at 90° C. for 1 hour until gas evolution stopped. The mixture was cooled down to room temperature and a solution of 139.71 g of 3-methoxybenzyl chloride (0.89 mol) in 400 mL of dry toluene was added. After refluxing for 24 hours, the mixture was cooled to room temperature and quenched with 500 mL of water. The organic layer was separated, dried over MgSO4, and concentrated under high vacuum. The remaining starting materials were removed by distillation. The crude dark red oil was filtered through a layer of 1 L of silica gel with neat hexane to yield 53.00 g (25.6%) of the product as a pink solid: 1H NMR (CDCl3) d 3.79 (s, 3H), 3.90 (s, 2H), 4.58 (s, 1H), 6.70-6.74 (m, 1H), 6.79-6.88 (m, 4H), 7.11-7.16 (m, 2H)
Quantity
23.66 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
139.71 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
25.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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